Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is a compound that acts as a glucocorticoid receptor agonist. It is primarily used as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound is significant in the field of medicinal chemistry due to its role in synthesizing anti-CD40 antibody agent conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal involves multiple steps, including the conjugation of glucocorticoid receptor agonist with phosphate, Gly-Glu, and Mal components. The reaction conditions typically involve the use of solvents like DMSO, and the process may require ultrasonic assistance due to the hygroscopic nature of DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The compound is stored at 4°C in sealed containers to protect it from moisture and light. In solvent, it is stored at -80°C for up to 6 months or at -20°C for up to 1 month .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and interactions with glucocorticoid receptors.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of pharmaceuticals and as a component in research and development
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor, leading to a conformational change and activation of the receptor. This activation results in the regulation of gene expression and modulation of various cellular processes. The molecular targets include specific DNA sequences that interact with the activated receptor, influencing the transcription of target genes .
Comparison with Similar Compounds
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu TFA: Serves as a cleavable linker for the synthesis of antibody-drug conjugates.
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: Used to synthesize similar antibody-drug conjugates like ABBV-154, ABBV-927, and ABBV-368.
Uniqueness
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is unique due to its specific structure and ability to form stable conjugates with antibodies, making it highly effective in targeted drug delivery systems. Its stability and reactivity under various conditions also make it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C46H50N3O15P |
---|---|
Molecular Weight |
915.9 g/mol |
IUPAC Name |
(4S)-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H50N3O15P/c1-44-17-16-30(50)20-28(44)10-11-31-32-21-36-46(35(52)24-62-65(59,60)61,45(32,2)22-34(51)41(31)44)64-43(63-36)27-8-6-25(7-9-27)18-26-4-3-5-29(19-26)47-42(58)33(12-15-40(56)57)48-37(53)23-49-38(54)13-14-39(49)55/h3-9,13-14,16-17,19-20,31-34,36,41,43,51H,10-12,15,18,21-24H2,1-2H3,(H,47,58)(H,48,53)(H,56,57)(H2,59,60,61)/t31-,32-,33-,34-,36+,41+,43+,44-,45-,46+/m0/s1 |
InChI Key |
BACFCSKNRKGXJF-YFTVFXHHSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=C[C@]38C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=CC38C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.